molecular formula C19H19FN4O3S B2859983 1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2097935-19-6

1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2859983
CAS No.: 2097935-19-6
M. Wt: 402.44
InChI Key: XOQQNVXBNBNBQQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 2-fluorobenzylsulfonyl-modified azetidin-3-yl group and at the 4-position with a phenoxymethyl moiety. The 2-fluorobenzyl group may influence electronic properties and steric bulk, and the phenoxymethyl substituent contributes to lipophilicity. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-19-9-5-4-6-15(19)14-28(25,26)23-11-17(12-23)24-10-16(21-22-24)13-27-18-7-2-1-3-8-18/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQQNVXBNBNBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=CC=C2F)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4O3SC_{19}H_{19}FN_{4}O_{3}S with a molecular weight of 402.44 g/mol . Its structure incorporates a triazole ring and sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Xanthine Oxidase Inhibition : A study identified related triazole derivatives that effectively inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. The most potent derivative exhibited an IC50_{50} value of 0.70 μM , significantly more effective than allopurinol, a standard treatment for gout .
  • Antimicrobial Activity : Triazole derivatives have been shown to possess antimicrobial properties. The presence of the phenoxymethyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake into microbial cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Biological ActivityTargetIC50_{50} Value (μM)Reference
Xanthine Oxidase InhibitionXanthine Oxidase0.70
Antimicrobial ActivityVarious BacteriaNot specified
CytotoxicityCancer Cell Lines6.2 (HCT-116)

Case Study 1: Xanthine Oxidase Inhibition

In vitro studies demonstrated that derivatives similar to the target compound effectively inhibited xanthine oxidase, leading to reduced serum uric acid levels in rat models. This suggests potential therapeutic applications for conditions like gout and hyperuricemia.

Case Study 2: Anticancer Activity

A related study evaluated triazole derivatives against cancer cell lines, revealing significant cytotoxic effects. For instance, one derivative showed an IC50_{50} value of 6.2 μM against colon carcinoma cells (HCT-116), indicating promising anticancer properties .

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The following table summarizes key analogs and their structural differences:

Compound Name R1 (1-position) R4 (4-position) Key Features/Applications Reference
Target Compound 1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl Phenoxymethyl Potential bioactivity (inferred)
1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (4) 2-Trifluoromethylbenzyl 2-Trifluoromethylphenyl High yield (96%) via CuAAC
1-(3-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (6) 3-Fluorobenzyl Phenethyl Fluorine position impacts steric effects
1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (7) 4-Fluorobenzyl Phenethyl Comparative electronic effects
4-[(Phenylmethoxy)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole (3b) 4-Fluorobenzyl Phenylmethoxymethyl Simplified azetidine-free analog
1-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole 1-Methylpyrazole-4-sulfonyl azetidin-3-yl Phenoxymethyl Similar scaffold, different sulfonyl

Key Observations :

  • Fluorine Position : The target compound’s 2-fluorobenzyl group (vs. 3- or 4-fluoro in analogs) may alter binding interactions due to ortho-substituent steric hindrance and electronic effects .
  • Sulfonyl vs. Non-Sulfonyl Groups: The sulfonylazetidine moiety in the target compound distinguishes it from simpler benzyl-substituted triazoles (e.g., compounds 6, 7).
  • Azetidine Rigidity: Compared to non-azetidine analogs (e.g., 3b), the azetidine ring restricts conformational flexibility, which could improve selectivity or metabolic stability .

Physicochemical Properties

  • Lipophilicity: The phenoxymethyl group increases lipophilicity compared to polar substituents (e.g., methanol in compound 5, ).
  • Melting Points : Fluorinated analogs in exhibit melting points >100°C, suggesting the target compound may also be a high-melting solid, though experimental validation is needed.
  • Solubility : Sulfonyl groups typically improve aqueous solubility, but the azetidine and fluorobenzyl motifs may counterbalance this effect .

Preparation Methods

Sulfonylation of Azetidin-3-ol

Azetidin-3-ol undergoes sulfonylation at the nitrogen using 2-fluorobenzylsulfonyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$
\text{Azetidin-3-ol} + \text{2-Fluorobenzylsulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-((2-Fluorobenzyl)sulfonyl)azetidin-3-ol} \quad
$$

Key Data :

  • Yield: 85–90%
  • $$^1\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 7.45–7.25 (m, 4H, Ar–H), 4.55 (s, 2H, CH$$2$$), 3.95–3.75 (m, 1H, azetidine CH), 3.20–3.00 (m, 4H, azetidine CH$$_2$$)

Tosylation and Azide Substitution

The hydroxyl group at the 3-position is converted to an azide via tosylation and nucleophilic substitution:

  • Tosylation :
    $$
    \text{1-((2-Fluorobenzyl)sulfonyl)azetidin-3-ol} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N, DMAP}} \text{1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl tosylate} \quad
    $$

    • Yield: 92%
  • Azide Formation :
    $$
    \text{Tosylate intermediate} + \text{NaN}_3 \xrightarrow{\text{DMF, 70°C}} \text{1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl azide} \quad
    $$

    • Yield: 78%
    • IR (KBr): 2105 cm$$^{-1}$$ (N$$_3$$ stretch)

Synthesis of Phenoxymethyl Acetylene

Phenoxymethyl acetylene is prepared via nucleophilic substitution between propargyl bromide and sodium phenoxide:

$$
\text{Propargyl bromide} + \text{NaOPh} \xrightarrow{\text{THF}} \text{Phenoxymethyl acetylene} \quad
$$

Key Data :

  • Yield: 88%
  • $$^1\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 7.30–6.90 (m, 5H, Ar–H), 4.65 (s, 2H, OCH$$2$$), 2.50 (s, 1H, ≡CH)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide and alkyne undergo regioselective [3+2] cycloaddition to form the 1,4-disubstituted triazole:

$$
\text{1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl azide} + \text{Phenoxymethyl acetylene} \xrightarrow{\text{CuI, DIPEA}} \text{Target compound} \quad
$$

Optimized Conditions :

  • Catalyst: CuI (10 mol%)
  • Base: DIPEA (2 equiv)
  • Solvent: Acetonitrile, rt, 3 h
  • Yield: 76%

Characterization :

  • HRMS (ESI+) : m/z calcd for C$${21}$$H$${21}$$F N$$4$$O$$3$$S [M+H]$$^+$$: 453.1392; found: 453.1389
  • $$^1\text{H NMR (400 MHz, CDCl$$3$$): δ 8.05 (s, 1H, triazole-H), 7.45–6.80 (m, 9H, Ar–H), 4.70 (s, 2H, OCH$$2$$), 4.50–4.30 (m, 1H, azetidine CH), 3.95–3.70 (m, 4H, azetidine CH$$_2$$)
  • $$^{13}\text{C NMR (100 MHz, CDCl$$3$$): δ 162.5 (C–F), 144.2 (triazole-C), 129.8–115.2 (Ar–C), 68.5 (OCH$$2$$), 55.3 (azetidine CH), 48.2 (azetidine CH$$_2$$)

Mechanistic Insights and Reaction Optimization

Sulfonylation Selectivity

The sulfonylation of azetidin-3-ol occurs exclusively at the nitrogen due to the higher nucleophilicity of the amine compared to the hydroxyl group. This selectivity is critical to avoid side products.

CuAAC Regioselectivity

The use of Cu(I) ensures 1,4-regioselectivity in the triazole formation, as evidenced by the singlet at δ 8.05 ppm for the triazole proton.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage
Sulfonylation 2-Fluorobenzylsulfonyl chloride 90 High selectivity for N-sulfonylation
Azide Formation NaN$$_3$$ in DMF 78 Scalable, minimal byproducts
CuAAC CuI/DIPEA 76 Regioselective, mild conditions

Challenges and Mitigation Strategies

  • Azide Stability : The azide intermediate is light-sensitive; reactions were conducted under inert conditions.
  • Triazole Purification : Silica gel chromatography with 2.5% MeOH in DCM effectively isolated the product.

Q & A

Q. Advanced Research Focus

  • Steric interactions : Dihedral angles between the triazole and phenoxymethyl group (determined via X-ray) affect binding to biological targets like enzymes .
  • Electronic effects : The 2-fluorobenzyl group’s electronegativity modulates sulfonyl group reactivity, impacting target selectivity .
  • Structure-activity relationship (SAR) studies : Systematic substitution of the triazole’s 4-position (e.g., with halogenated aryl groups) correlates with activity in enzyme inhibition assays .

How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values across assays)?

Advanced Research Focus
Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via HPLC (e.g., >98% purity required for reliable IC50_{50} measurements) .
  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) or co-solvents (e.g., DMSO concentration ≤0.1%) can alter enzyme inhibition kinetics .
  • Target specificity : Use competitive binding assays (e.g., SPR or ITC) to distinguish between on-target and off-target effects .

What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?

Q. Advanced Research Focus

  • Molecular docking : Simulate interactions with enzyme active sites (e.g., enoyl-ACP reductase) using software like AutoDock Vina .
  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Fluorescence-based assays : Monitor conformational changes in target proteins using labeled analogs (e.g., dansyl derivatives) .

How can researchers design analogs to improve metabolic stability without compromising activity?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute the phenoxymethyl group with a bioisostere like thioether or cyclopropylmethyl to reduce oxidative metabolism .
  • Deuterium incorporation : Replace hydrogen atoms at metabolically labile positions (e.g., benzylic H) to prolong half-life .
  • Prodrug strategies : Introduce ester or carbamate moieties at the triazole’s 1-position for controlled release .

What computational tools are effective for predicting physicochemical properties (e.g., logP, solubility) of this compound?

Q. Advanced Research Focus

  • DFT calculations : Predict dipole moments (~5 D for triazoles) and solubility using Gaussian or ORCA .
  • QSAR models : Train models with datasets of triazole derivatives to correlate logP with cellular permeability .
  • Molecular dynamics (MD) : Simulate solvation behavior in aqueous and lipid environments to guide formulation design .

How should researchers validate target engagement in cellular or in vivo models?

Q. Advanced Research Focus

  • Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the compound to capture target proteins .
  • Cellular thermal shift assays (CETSA) : Measure protein denaturation shifts to confirm target binding .
  • PET imaging : Radiolabel the compound (e.g., with 18^{18}F) for real-time tracking in vivo .

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